molecular formula C13H20N2O3S2 B5569345 (4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1,4-oxazepan-6-yl)methanol

(4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1,4-oxazepan-6-yl)methanol

Cat. No.: B5569345
M. Wt: 316.4 g/mol
InChI Key: WHBMNNLNMXIGJQ-UHFFFAOYSA-N
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Description

(4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1,4-oxazepan-6-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a complex molecule with a unique structure that makes it a promising candidate for research in different areas.

Scientific Research Applications

Catalytic Applications

  • Oxidation of Alcohols and Hydrocarbons : The interaction of ligands with Mo-Y in ethanol leads to catalysts that can efficiently oxidize primary alcohols and hydrocarbons, demonstrating the compound's potential in catalytic oxidation processes (Ghorbanloo & Maleki Alamooti, 2017).

Synthesis and Chemical Reactions

  • Ring Enlargement Reactions : Ethyl 1,2,3-thiadiazole-4-carboxylate, when reacted with samarium and iodine in methanol, undergoes ring enlargement, highlighting the compound's reactivity and potential in organic synthesis (Miyawaki, Suzuki, & Morikawa, 2004).
  • Antimicrobial Synthesis : Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole has been synthesized and shows moderate antimicrobial activity, indicating potential pharmaceutical applications (Sah, Bidawat, Seth, & Gharu, 2014).

Photoreaction and Photochromic Performance

  • Photochromic Properties : Dithiazolylethenes with pyridyl and N-methylpyridinium groups show color changes upon irradiation with light, suggesting applications in photochromic materials and optical sensing (Irie & Takami, 2007).

Enantioselective Synthesis

  • Stereochemical Control in Synthesis : Studies on stereoselective enzymatic acylation and hydrolysis/methanolysis of various thiazol-2-yl-methanols show high enantiomeric enrichment, indicating its use in producing optically pure compounds (Pop, Lassalas, Bencze, Toșa, Nagy, Irimie, & Hoarau, 2012).

Molecular Aggregation Studies

  • Aggregation Effects in Organic Solvents : Spectroscopic studies reveal that the aggregation of certain compounds is influenced by the structure of substituent groups and solvent effects, which is crucial for understanding molecular interactions in different environments (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).

Properties

IUPAC Name

2-(2-ethylsulfanyl-1,3-thiazol-4-yl)-1-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S2/c1-2-19-13-14-11(9-20-13)5-12(17)15-3-4-18-8-10(6-15)7-16/h9-10,16H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBMNNLNMXIGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=CS1)CC(=O)N2CCOCC(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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